

2-Bromo-5-(methoxymethyl)pyridine as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-Bromo-5-(methoxymethyl)pyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Harnessing the Synthetic Versatility of 2-Bromo-5-(methoxymethyl)pyridine

As a cornerstone in contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, **2-Bromo-5-(methoxymethyl)pyridine** has emerged as a particularly valuable synthon, prized for its dual-handle reactivity and its prevalence in medicinally relevant scaffolds. This guide offers a senior application scientist's perspective on the core utility of this compound, moving beyond simple procedural descriptions to elucidate the causality behind its application in key synthetic transformations.

Core Attributes and Physicochemical Profile

2-Bromo-5-(methoxymethyl)pyridine (CAS No. 101990-45-8) is a pyridine derivative featuring a bromine atom at the C2 position and a methoxymethyl group at the C5 position.^[1] This specific arrangement of substituents dictates its reactivity profile, making it a versatile intermediate in pharmaceutical and agrochemical research.^[2]

The bromine atom at the electron-deficient C2 position serves as an excellent leaving group and a primary handle for a host of transition metal-catalyzed cross-coupling reactions.^[3] The

methoxymethyl group at C5, while relatively inert, influences the electronic properties of the ring and can serve as a point for future modification or as a key pharmacophoric element in the final target molecule.

Table 1: Physicochemical Properties of **2-Bromo-5-(methoxymethyl)pyridine**

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
Appearance	Colorless to light yellow liquid/solid	[2]
Boiling Point	240.8 °C (Predicted)	[2]
Density	1.53 g/cm ³ (Predicted)	[2]
SMILES	<chem>COCC1=CN=C(C=C1)Br</chem>	[1]
InChIKey	VYADQLKEISKNDT-UHFFFAOYSA-N	[1]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The true synthetic power of **2-Bromo-5-(methoxymethyl)pyridine** is most profoundly demonstrated in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position of the electron-poor pyridine ring is highly susceptible to oxidative addition to a Pd(0) center, the crucial first step in these catalytic cycles.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, celebrated for its mild conditions and tolerance of a vast array of functional groups.[4][5] For a substrate like **2-Bromo-5-(methoxymethyl)pyridine**, this reaction enables the direct linkage of the pyridine core to various aryl or heteroaryl moieties, a common strategy in the synthesis of biaryl compounds with potential biological activity.[5][6]

Causality in Protocol Design: The choice of catalyst, ligand, and base is critical. A typical system involves a palladium source like $\text{Pd}(\text{PPh}_3)_4$ or a combination of a $\text{Pd}(\text{II})$ precatalyst (e.g., $\text{Pd}(\text{OAc})_2$) with a phosphine ligand.[7] The ligand, often a bulky, electron-rich phosphine, facilitates the oxidative addition and subsequent reductive elimination steps. The base (e.g., K_2CO_3 , K_3PO_4) is essential for the transmetalation step, activating the boronic acid partner.[7] [8] The use of a mixed aqueous-organic solvent system (e.g., dioxane/water) is common to dissolve both the organic halide and the inorganic base and boronic acid.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Inert Atmosphere:** To a dry Schlenk tube, add **2-Bromo-5-(methoxymethyl)pyridine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
- **Solvent Addition:** Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[7]
- **Reaction:** Stir the mixture at an elevated temperature (typically 85-95 °C) under the inert atmosphere.
- **Monitoring:** Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the desired biaryl product.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

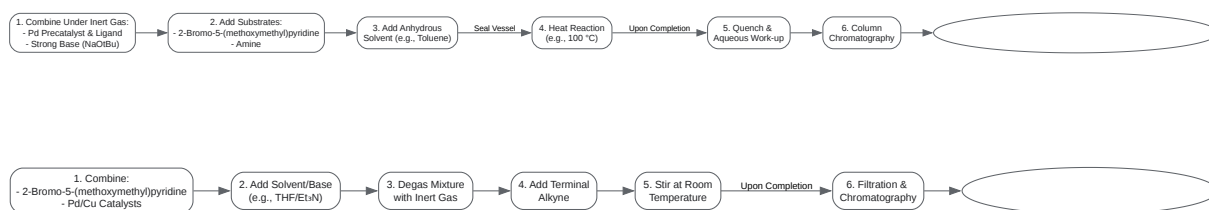
The formation of aryl amines is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination has become an indispensable tool for this purpose.^{[9][10]} This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.^[11] The use of **2-Bromo-5-(methoxymethyl)pyridine** in this reaction provides a direct route to 2-amino-pyridine derivatives, which are prevalent in pharmaceuticals.^[12]

Causality in Protocol Design: The success of this reaction hinges on a carefully selected catalyst system, typically comprising a palladium source and a specialized, sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos).^{[9][11]} These ligands promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its coordination to the palladium center.^[13] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and sensitive intermediates.^[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

- **Inert Setup:** In a glovebox or under a stream of argon, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
- **Reactant Addition:** Add **2-Bromo-5-(methoxymethyl)pyridine** (1.0 eq) and the desired amine (1.2 eq) to the vessel.
- **Solvent:** Add an anhydrous aprotic solvent, such as toluene.
- **Reaction Conditions:** Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time, monitoring for completion.^[12]
- **Quenching & Work-up:** After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.



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